molecular formula C8H14Cl2 B568852 trans-1,2-Bis(chloromethyl)cyclohexane CAS No. 61169-66-2

trans-1,2-Bis(chloromethyl)cyclohexane

Cat. No.: B568852
CAS No.: 61169-66-2
M. Wt: 181.1
InChI Key: WJVHONKNAYUVGV-YUMQZZPRSA-N
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Description

trans-1,2-Bis(chloromethyl)cyclohexane is a valuable synthetic intermediate prized by researchers for its utility in constructing complex molecular architectures. Its core research value lies in its well-defined stereochemistry and the presence of two reactive chloromethyl functional groups, which are strategically positioned on a conformationally locked cyclohexane ring. This structure makes it a prime candidate for use in cyclopropanation reactions, such as the Simmons-Smith reaction, where it can serve as a precursor to zinc carbenoids for the synthesis of bicyclic systems . Furthermore, the compound is extensively utilized in the synthesis of macrocyclic and cage-like compounds, where it acts as a rigid spacer or bridging unit. The reactive benzyl chloride motifs allow for further functionalization through nucleophilic substitution or metal-catalyzed cross-coupling reactions, enabling its incorporation into polymers, dendrimers, and other advanced materials. Its stereospecific configuration ensures the production of molecules with defined three-dimensional shapes, which is critical in the development of pharmaceuticals, ligands, and materials with specific stereoelectronic properties. This reagent is intended for use by professional research laboratories and chemical manufacturing facilities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R)-1,2-bis(chloromethyl)cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14Cl2/c9-5-7-3-1-2-4-8(7)6-10/h7-8H,1-6H2/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVHONKNAYUVGV-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20712315
Record name (1R,2R)-1,2-Bis(chloromethyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20712315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61169-66-2
Record name (1R,2R)-1,2-Bis(chloromethyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20712315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Optimization

Chloromethylation Approaches

Chloromethylation represents a direct functionalization method for introducing a chloromethyl group onto a substrate. While commonly applied to aromatic compounds in what is known as the Blanc reaction, the principles can be adapted for aliphatic systems. jk-sci.comiosrjournals.org The reaction typically involves formaldehyde (B43269) and hydrogen chloride, often in the presence of a catalyst. jk-sci.com

Reaction Mechanism and Catalytic Roles

The mechanism of chloromethylation is generally considered a form of electrophilic substitution. dur.ac.uk The process is initiated by the generation of a potent electrophile from the reaction of formaldehyde and hydrogen chloride. The exact nature of this electrophilic species has been a subject of study, with the chloromethyl cation ([CH₂Cl]⁺) or a protonated chloromethyl alcohol (ClCH₂OH₂⁺) being proposed as key intermediates. dur.ac.ukresearchgate.net

The role of the catalyst, typically a Lewis acid such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), or tin(IV) chloride (SnCl₄), is crucial. dur.ac.ukgoogle.com The Lewis acid coordinates to the oxygen atom of formaldehyde, increasing its electrophilicity and facilitating the formation of the reactive electrophile. youtube.com In the context of producing trans-1,2-Bis(chloromethyl)cyclohexane, a precursor like cyclohexene (B86901) could theoretically be targeted, although direct chloromethylation of an unactivated alkene is challenging. More commonly, a pre-existing cyclohexene derivative with activating groups would be used. The electrophile then attacks the electron-rich center of the substrate, followed by the loss of a proton to restore the system, resulting in the introduction of the chloromethyl group. For a bis-substitution, the reaction would need to proceed a second time at the adjacent position.

Process Optimization Parameters

For instance, studies on the chloromethylation of biphenyl (B1667301) and various xylenes (B1142099) have systematically investigated these parameters to maximize the yield of the desired chloromethylated products. google.comkoreascience.kr Phase transfer catalysts (PTC), such as quaternary ammonium (B1175870) salts, have also been employed to enhance reaction rates and yields, particularly in biphasic systems, by facilitating the transport of reactants between the aqueous and organic phases. iosrjournals.orgresearchgate.net

Below is a table summarizing typical optimization parameters derived from studies on related chloromethylation reactions.

ParameterOptimized Range/ValueSubstrate ExampleRationale & Findings
Temperature 50-80 °CToluene, m-xyleneBalances reaction rate against side-product formation. Higher temperatures can lead to polymerization or secondary reactions. iosrjournals.orgresearchgate.net
Reactant Molar Ratio [CH₂O]/[Substrate] = 2m-xyleneAn excess of the chloromethylating agent can drive the reaction towards completion, but too high a ratio may increase polysubstitution. iosrjournals.org
Catalyst Loading 0.07 - 0.1 molm-xylene, TolueneSufficient catalyst is needed to activate the electrophile, but excessive amounts can increase costs and complicate purification. iosrjournals.orgresearchgate.net
Reaction Duration 8 - 15 hoursBiphenyl, TolueneThe reaction time is optimized to achieve maximum conversion without significant degradation of the product. koreascience.krresearchgate.net

Industrial-Scale Production Considerations

On an industrial scale, the hazardous nature of reagents like bis(chloromethyl) ether, a potential and highly carcinogenic byproduct of the Blanc reaction, necessitates careful process design. jk-sci.com Continuous flow reactors offer a significant advantage over traditional batch reactors for such hazardous reactions. They utilize small reactor volumes, which enhances heat and mass transfer, allowing for better temperature control and improved safety. This technology minimizes the accumulation of hazardous intermediates and allows for a more controlled and efficient production process. chemrxiv.org The use of lignin-derived materials in flow reactors has been explored for related catalytic processes, highlighting a move towards more sustainable and safer industrial chemistry. chemrxiv.org

Stereoselective Synthesis Strategies

Achieving the specific trans stereochemistry of 1,2-Bis(chloromethyl)cyclohexane requires sophisticated synthetic strategies that can control the three-dimensional arrangement of the substituent groups.

Diels-Alder Reaction Protocols for Enantiomeric Excess

The Diels-Alder reaction is a cornerstone of synthetic chemistry for the construction of six-membered rings with a high degree of stereocontrol. wikipedia.orgmdpi.com This pericyclic reaction involves the cycloaddition of a conjugated diene with a substituted alkene (a dienophile) to form a cyclohexene derivative. libretexts.org

To synthesize a precursor for this compound, one could employ a dienophile that is a trans-alkene substituted with groups that can be later converted to chloromethyl moieties. The stereochemistry of the dienophile is preserved in the Diels-Alder product. masterorganicchemistry.com For example, reacting 1,3-butadiene (B125203) with trans-1,4-dichloro-2-butene (B41546) could theoretically lead to a cyclohexene ring with the desired trans arrangement of chloromethyl precursors, which can then be reduced to the final cyclohexane (B81311) product.

To achieve enantiomeric excess (producing more of one enantiomer than the other), asymmetric Diels-Alder reactions are employed. This can be accomplished using chiral Lewis acid catalysts or by attaching a chiral auxiliary to the dienophile. researchgate.netacs.orgnih.gov These chiral influences create an asymmetric environment during the transition state, favoring the formation of one enantiomer over the other. nih.gov

Epoxide Ring-Opening Methodologies

An alternative stereoselective route involves the ring-opening of an epoxide. This strategy typically begins with the epoxidation of cyclohexene to form cyclohexene oxide. nih.govresearchgate.net The subsequent step is a nucleophilic ring-opening of the epoxide.

Cyclohexene Epoxidation: Cyclohexene is readily converted to cyclohexene oxide using peroxy acids like m-CPBA.

Nucleophilic Attack by Chloride Ions: For the synthesis of a chlorohydrin, a source of chloride ions (e.g., from HCl or a metal chloride) is used to attack and open the epoxide ring.

Regioselective Ring-Opening: The ring-opening of an epoxide is an anti-addition process, meaning the nucleophile attacks from the opposite face of the oxygen atom. This Sₙ2-type mechanism leads to an inversion of configuration at the carbon atom being attacked. When applied to cyclohexene oxide, this results in a trans relationship between the incoming nucleophile and the hydroxyl group. This forms trans-2-chlorocyclohexanol. nih.govacs.org Quantum chemical studies have shown that Lewis acids can catalyze this ring-opening, lowering the reaction barrier and influencing regioselectivity. nih.govvu.nlnih.gov The regioselectivity is often dictated by the Fürst-Plattner rule, which favors pathways that proceed through a more stable chair-like transition state. nih.gov To arrive at the final target compound, the resulting hydroxyl group would need to be converted to a chloromethyl group, and an additional chloromethyl group would need to be installed, a multi-step process.

A summary of the epoxide ring-opening characteristics is presented in the table below.

FeatureDescriptionImplication for Synthesis
Stereochemistry Anti-addition via Sₙ2 mechanismResults in a trans configuration of the two functional groups across the opened bond. Essential for forming trans products from cyclic epoxides. nih.gov
Catalysis Lewis acids (e.g., Li⁺, Na⁺, H⁺)Lowers the activation energy for ring-opening by polarizing the C-O bond, making the carbon more electrophilic. nih.govresearchgate.net
Regioselectivity Fürst-Plattner RulePredicts that nucleophilic attack on substituted cyclohexene oxides will occur to give the product arising from a chair-like transition state, ensuring diaxial opening. nih.gov
Nucleophile Chloride Ion (Cl⁻)Serves as the nucleophile to introduce the first chlorine atom, leading to a trans-chlorohydrin intermediate. acs.org

Comparative Analysis of Synthetic Pathways

The selection of a synthetic route for a specific research application depends on a careful evaluation of its efficiency, the required purity of the final product, and the economic and practical feasibility of the procedure on the desired scale. This section provides a comparative analysis of common methods for the chlorination of trans-1,2-bis(hydroxymethyl)cyclohexane.

The efficiency of a synthetic method is primarily judged by its chemical yield, which is the amount of product obtained relative to the theoretical maximum. For the synthesis of this compound from its diol precursor, several chlorination reagents are commonly employed in organic synthesis, including thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and the Appel reaction conditions (triphenylphosphine and a chlorine source like carbon tetrachloride).

Thionyl chloride is a widely used reagent for converting alcohols to alkyl chlorides due to its reliability and the fact that the byproducts (sulfur dioxide and hydrogen chloride) are gaseous, which simplifies purification. The reaction with primary alcohols, such as those in trans-1,2-bis(hydroxymethyl)cyclohexane, generally proceeds with high yields.

The Appel reaction, utilizing triphenylphosphine (B44618) (PPh₃) and a halocarbon such as carbon tetrachloride (CCl₄), is another effective method that operates under mild conditions, which can be advantageous for sensitive substrates. organic-chemistry.orgwikipedia.org This reaction typically provides high yields and is known for its stereospecificity. organic-chemistry.org Catalytic versions of the Appel reaction have also been developed to improve its efficiency and reduce waste. wikipedia.orgorganic-chemistry.org

Below is a comparative table summarizing the typical yield performance for the chlorination of primary diols using these methods, based on general principles of organic synthesis.

Table 1: Comparative Yield Performance of Chlorination Methods

Method Chlorinating Agent/System Typical Yield Range (%) Key Byproducts
Thionyl Chloride SOCl₂ 85-95 SO₂, HCl
Appel Reaction PPh₃ / CCl₄ 80-90 Triphenylphosphine oxide, Chloroform
Oxalyl Chloride (COCl)₂ 85-95 CO, CO₂, HCl

Maintaining the trans stereochemistry of the cyclohexane ring is paramount in the synthesis of this compound. The chlorination of alcohols can proceed through different mechanisms (Sₙ1 or Sₙ2), which have different stereochemical outcomes. For primary alcohols, the Sₙ2 pathway is strongly favored, leading to an inversion of configuration at the stereocenter.

In the case of trans-1,2-bis(hydroxymethyl)cyclohexane, which is a chiral molecule existing as a pair of enantiomers ((1R,2R) and (1S,2S)), the two hydroxymethyl groups are attached to stereogenic centers. The chlorination reaction via an Sₙ2 mechanism will occur with inversion of configuration at both of these centers. Starting with the (1R,2R)-diol, the product will be the (1S,2S)-dichloride. Crucially, the trans relationship between the two substituents is retained.

The Appel reaction is well-documented to proceed via an Sₙ2 mechanism, ensuring high stereospecificity with inversion of configuration. organic-chemistry.orgwikipedia.org Similarly, reactions with thionyl chloride in the absence of a base like pyridine (B92270) also favor the Sₙ2 pathway for primary alcohols, thus preserving the trans configuration of the final product through a double inversion.

The isomeric purity of the final product is a direct reflection of the stereoselectivity of the chosen method. High-performance liquid chromatography (HPLC) or gas chromatography (GC) on a chiral stationary phase can be used to assess the enantiomeric purity, while nuclear magnetic resonance (NMR) spectroscopy can confirm the trans relative stereochemistry.

Table 2: Stereoselectivity and Isomeric Purity

Method Predominant Mechanism Stereochemical Outcome Expected Isomeric Purity
Thionyl Chloride Sₙ2 Inversion at both centers (trans → trans) High (>98% trans)
Appel Reaction Sₙ2 Inversion at both centers (trans → trans) High (>98% trans)
Oxalyl Chloride Sₙ2 Inversion at both centers (trans → trans) High (>98% trans)

For research applications, the scalability of a synthetic procedure and its associated costs are important considerations. While a reaction might be high-yielding on a milligram scale, challenges can arise when scaling up to multigram or kilogram quantities.

The use of thionyl chloride is often favored for larger-scale syntheses due to the low cost of the reagent and the ease of removing the gaseous byproducts. However, the corrosive and toxic nature of both the reagent and the byproducts (HCl and SO₂) requires specialized equipment, such as scrubbers, to handle the off-gassing, which can add to the complexity and cost on a larger scale.

The Appel reaction, while efficient, has significant drawbacks in terms of scalability and economics. wikipedia.org Triphenylphosphine and carbon tetrachloride are relatively expensive reagents. Furthermore, the reaction generates a stoichiometric amount of triphenylphosphine oxide as a byproduct, which can be challenging to separate from the desired product, often requiring tedious chromatography. wikipedia.org This makes the classical Appel reaction less ideal for large-scale applications. Catalytic versions of the Appel reaction aim to address this issue by reducing the amount of phosphine (B1218219) reagent required. organic-chemistry.org

The use of oxalyl chloride presents a scalable and efficient alternative. Like thionyl chloride, its byproducts are gaseous, simplifying workup. It is often used in conjunction with a catalyst, such as dimethylformamide (in the Vilsmeier-Haack reaction), to form the reactive chlorinating species. The cost of oxalyl chloride is generally higher than that of thionyl chloride but can be justified by the mild reaction conditions and high yields.

Table 3: Scalability and Economic Considerations for Research Scale

Method Reagent Cost Scalability Challenges Workup/Purification
Thionyl Chloride Low Handling of corrosive/toxic gases Simple evaporation of excess reagent and byproducts
Appel Reaction High Stoichiometric byproduct (triphenylphosphine oxide) removal Often requires chromatography
Oxalyl Chloride Moderate Handling of toxic gas Simple evaporation of byproducts

Reactivity and Transformation Pathways

Nucleophilic Substitution Reactions

The chlorine atoms in trans-1,2-bis(chloromethyl)cyclohexane are good leaving groups, making the compound an excellent substrate for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups.

This compound readily reacts with various heteroatom nucleophiles. For instance, reaction with ammonia or primary amines can lead to the formation of the corresponding diamine, trans-1,2-bis(aminomethyl)cyclohexane, and its derivatives. nih.gov The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom bonded to the chlorine, displacing the chloride ion in an SN2-type mechanism. chemguide.co.ukyoutube.com It is important to note that the initial primary amine product can also act as a nucleophile, potentially leading to the formation of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts if the reaction is not carefully controlled. chemguide.co.ukyoutube.com

Similarly, alcohols and alkoxides can act as nucleophiles to displace the chloride ions, yielding the corresponding diether derivatives. These reactions typically proceed under basic conditions to deprotonate the alcohol, increasing its nucleophilicity. The direct nucleophilic substitution on alcohols can be challenging as the hydroxyl group is a poor leaving group. youtube.comnih.gov However, under acidic conditions, the hydroxyl group can be protonated to form a better leaving group, water, facilitating substitution. youtube.comlibretexts.orgkhanacademy.org

Examples of Nucleophilic Substitution Reactions
NucleophileProductReaction Type
Ammonia (NH₃)trans-1,2-Bis(aminomethyl)cyclohexaneSN2
Primary Amine (R-NH₂)trans-1,2-Bis((alkylamino)methyl)cyclohexaneSN2
Alcohol (R-OH) / Basetrans-1,2-Bis((alkoxy)methyl)cyclohexaneSN2

The susceptibility of this compound to nucleophilic substitution makes it a valuable starting material for the synthesis of novel chemical entities. For example, it can be used to synthesize chiral ligands for asymmetric catalysis. Reaction with appropriate chiral amines or other nucleophiles can introduce stereocenters, leading to the formation of ligands that can be used in a variety of metal-catalyzed reactions. beilstein-journals.orgbeilstein-journals.org This derivatization is crucial in the development of new catalysts for the stereoselective synthesis of complex molecules. The trans configuration of the starting material can impart a specific geometry to the resulting ligand, influencing the stereochemical outcome of the catalyzed reaction.

Oxidation and Reduction Chemistry

The chloromethyl groups of this compound can also undergo oxidation and reduction reactions, further expanding its synthetic utility.

Oxidation of the chloromethyl groups can lead to the formation of trans-1,2-cyclohexanedicarboxylic acid. sigmaaldrich.com This transformation typically requires strong oxidizing agents and proceeds through intermediate aldehyde species. The resulting dicarboxylic acid is a versatile intermediate in its own right, serving as a precursor for the synthesis of polyesters, polyamides, and other polymers. It is also a key intermediate in the synthesis of pharmaceuticals like Lurasidone. google.com The oxidation of related cyclohexane (B81311) derivatives to adipic acid is a well-established industrial process, highlighting the importance of such transformations. researchgate.net

Oxidation and Reduction Reactions
Reaction TypeReagent(s)Product
OxidationStrong Oxidizing Agents (e.g., KMnO₄, H₂O₂)trans-1,2-Cyclohexanedicarboxylic acid
ReductionReducing Agents (e.g., LiAlH₄, H₂/Catalyst)trans-1,2-Dimethylcyclohexane

Reduction of the chloromethyl groups can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. These reactions replace the chlorine atoms with hydrogen, yielding trans-1,2-dimethylcyclohexane. This reduction pathway provides access to simple alkyl-substituted cyclohexanes, which can be useful as solvents or as starting materials for further functionalization.

Stereochemical Influences on Reaction Mechanisms

The trans stereochemistry of the two chloromethyl groups on the cyclohexane ring plays a significant role in the reactivity and the stereochemical outcome of its reactions. The cyclohexane ring exists predominantly in a chair conformation. In the most stable chair conformation of trans-1,2-disubstituted cyclohexanes, both substituents can occupy equatorial positions to minimize steric hindrance.

This diequatorial arrangement influences the accessibility of the electrophilic carbon atoms to incoming nucleophiles. For an SN2 reaction to occur, the nucleophile must approach the carbon atom from the backside of the leaving group (the chlorine atom). The stereochemistry of the starting material can thus dictate the stereochemistry of the product. For instance, in nucleophilic substitution reactions, if the reaction proceeds via a pure SN2 mechanism, an inversion of configuration would be expected at both stereocenters if they were chiral. The stereoselective nature of reactions involving cyclohexane derivatives is a well-studied area, with the conformation of the ring playing a crucial role in determining the reaction pathway and product distribution. mdpi.comrsc.org

Cyclization and Rearrangement Pathways

Beyond elimination, this compound and its derivatives can undergo intramolecular cyclization and are conceptually related to systems that exhibit skeletal rearrangements.

The two chloromethyl groups in this compound are positioned to undergo intramolecular reactions to form bicyclic systems. A notable example is the formation of bicyclo[4.2.0]octane. thieme-connect.de This transformation can be achieved by treating the di-Grignard reagent of this compound with silver(I) trifluoromethanesulfonate. thieme-connect.de This reaction proceeds through an intramolecular coupling of the organometallic species, effectively forming a four-membered ring fused to the six-membered ring.

Similarly, treatment of the corresponding diiodide with tert-butyllithium also yields bicyclo[4.2.0]octane. thieme-connect.de These reactions demonstrate the utility of this compound as a precursor for the synthesis of strained bicyclic structures. The formation of bicyclo[4.1.0]heptane derivatives through intramolecular cyclization of related cyclohexane systems has also been reported, highlighting a general pathway for the synthesis of fused bicyclic compounds from appropriately substituted cyclohexanes. acs.orgresearchgate.netnih.gov

While this compound itself does not undergo a classic Pinacol rearrangement, its structural analogue, cyclohexane-1,2-diol, is a classic substrate for this type of skeletal rearrangement. wikipedia.orgmychemblog.comchemistnotes.comslideshare.netchemtube3d.com The Pinacol rearrangement involves the acid-catalyzed conversion of a 1,2-diol to a ketone, often with a concurrent ring contraction or expansion. wikipedia.orgmychemblog.comchemistnotes.comslideshare.netchemtube3d.com

A similar reactivity pattern can be conceptualized for derivatives of this compound where one of the chloromethyl groups is converted to a leaving group and the other to a group that can stabilize an adjacent carbocation. For instance, if one chloromethyl group were hydrolyzed to a hydroxymethyl group and the other activated as a better leaving group (e.g., a tosylate), a Wagner-Meerwein-type rearrangement could be initiated. wikipedia.orgmychemblog.comchemistnotes.comslideshare.netchemtube3d.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance Spectroscopy (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules like trans-1,2-bis(chloromethyl)cyclohexane. It provides detailed information about the carbon-hydrogen framework.

Unidimensional NMR (¹H, ¹³C) for Structural Assignment

One-dimensional NMR spectroscopy, including ¹H (proton) and ¹³C (carbon-13) NMR, is the primary method for initial structural assignment.

In the ¹H NMR spectrum, the chemical shifts (δ) of the protons are influenced by their electronic environment. For this compound, one would expect distinct signals for the methine protons (CH-CH₂Cl), the chloromethyl protons (CH₂Cl), and the different methylene (B1212753) protons of the cyclohexane (B81311) ring. The trans configuration dictates specific spatial relationships, leading to characteristic coupling constants (J-values) between adjacent protons, which can be observed in the signal multiplicities (e.g., doublets, triplets, multiplets).

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms. For this compound, distinct signals would be expected for the carbon atoms of the chloromethyl groups, the two methine carbons of the cyclohexane ring, and the remaining methylene carbons of the ring. The symmetry of the molecule influences the number of unique signals.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity (¹H)
Cyclohexane CH-CH₂ClComplex multiplet-Methine
Cyclohexane CH₂Complex multiplet-Methylene
Chloromethyl CH₂ClDoublet of doublets-Methylene

Note: Actual chemical shifts and coupling constants would need to be determined from experimental data.

Two-Dimensional NMR Experiments for Connectivity and Stereochemistry (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D NMR and for determining the connectivity and stereochemistry of the molecule. libretexts.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. nih.gov For this compound, COSY would show correlations between the methine protons and the adjacent methylene protons on the ring, as well as between the methine protons and the chloromethyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms. columbia.edu It is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). libretexts.orglibretexts.org It helps to piece together the molecular fragments, for instance, by showing a correlation from the chloromethyl protons to the methine carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the stereochemistry and conformation. For this compound, NOESY could confirm the trans relationship of the chloromethyl groups by showing spatial correlations consistent with a diequatorial or diaxial conformation of these substituents.

Interactive Data Table: Expected 2D NMR Correlations

ExperimentCorrelated NucleiInformation Gained
COSY¹H - ¹HJ-coupling connectivity
HSQC¹H - ¹³C (one bond)Direct C-H attachment
HMBC¹H - ¹³C (multiple bonds)Molecular fragment connectivity
NOESY¹H - ¹H (through space)Stereochemistry and conformation

Variable Temperature NMR (VT-NMR) for Conformational Exchange Dynamics

The cyclohexane ring is not static and undergoes a "chair flip" conformational exchange. In trans-1,2-disubstituted cyclohexanes, this involves an equilibrium between a diequatorial and a diaxial conformer. libretexts.orglibretexts.org These two conformers have different energies, and the rate of their interconversion is temperature-dependent.

Variable Temperature (VT) NMR is a powerful technique to study these dynamics. At high temperatures, the chair flip is fast on the NMR timescale, and an averaged spectrum is observed. As the temperature is lowered, the rate of interconversion slows down. At a certain temperature, known as the coalescence temperature, the signals for the individual conformers begin to broaden and merge. At very low temperatures, the interconversion is slow enough that separate signals for each conformer can be observed. By analyzing the spectra at different temperatures, the energy barrier for the conformational exchange (ΔG‡) can be calculated. For this compound, the relative steric bulk and electronic effects of the chloromethyl groups would determine the position of the conformational equilibrium.

Solid-State NMR for Crystalline Forms

While solution-state NMR provides information about the molecule's structure and dynamics in solution, solid-state NMR (ssNMR) characterizes the molecule in its crystalline form. In the solid state, molecules adopt a fixed conformation. ssNMR can be used to determine the specific conformation (e.g., diequatorial or diaxial) present in the crystal lattice. Furthermore, if the compound can exist in multiple crystalline forms (polymorphs), ssNMR is a key technique for their identification and characterization, as each polymorph will give a distinct spectrum.

Mass Spectrometry (MS) Applications

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the m/z value with very high accuracy (typically to four or more decimal places). hilarispublisher.comthermofisher.com This precision allows for the determination of the exact elemental formula of the molecular ion. For this compound, with a molecular formula of C₈H₁₄Cl₂, the presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. HRMS would be able to confirm the exact mass of the molecular ion, distinguishing it from other ions with the same nominal mass but different elemental compositions. guidechem.com

Interactive Data Table: HRMS Data for C₈H₁₄Cl₂

Ion FormulaIsotope CompositionTheoretical m/z
[C₈H₁₄³⁵Cl₂]⁺Two ³⁵Cl atoms180.04726
[C₈H₁₄³⁵Cl³⁷Cl]⁺One ³⁵Cl and one ³⁷Cl atom182.04431
[C₈H₁₄³⁷Cl₂]⁺Two ³⁷Cl atoms184.04136

Note: The table shows the theoretical monoisotopic masses for the molecular ion containing different chlorine isotopes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, making it highly suitable for assessing the purity of this compound and analyzing complex reaction mixtures in which it is a component. The coupling of a gas chromatograph with a mass spectrometer allows for the physical separation of compounds in a mixture, followed by their individual identification based on their mass-to-charge ratio (m/z) and fragmentation patterns.

In a typical GC-MS analysis, the sample is vaporized and introduced into a long, thin capillary column. An inert carrier gas, such as helium or nitrogen, facilitates the movement of the analyte through the column. The separation is based on the differential partitioning of the compounds between the stationary phase coated on the column's inner surface and the mobile gas phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic feature that can be used for preliminary identification.

Following separation in the gas chromatograph, the eluted molecules enter the mass spectrometer, where they are ionized, most commonly by electron impact (EI). This high-energy ionization process induces fragmentation of the molecule into a series of smaller, charged ions. The resulting mass spectrum is a plot of ion abundance versus m/z, which serves as a molecular fingerprint.

For this compound, the mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. However, due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion region will exhibit a characteristic isotopic pattern. The most abundant fragments would likely arise from the loss of a chlorine atom ([M-Cl]⁺), a chloromethyl group ([M-CH₂Cl]⁺), and further fragmentation of the cyclohexane ring. The fragmentation pattern of the related compound, trans-1,2-dichlorocyclohexane, shows primary peaks at m/z 81 and 80, which can be attributed to fragments of the cyclohexane ring after the loss of chlorine. nih.gov A similar fragmentation behavior would be anticipated for this compound.

The quantitative assessment of purity is achieved by integrating the peak area of the target compound in the total ion chromatogram (TIC) and comparing it to the total area of all detected peaks. For more complex mixtures, fractionation may be employed prior to GC-MS analysis to simplify the chromatograms and improve the identification of individual components. epa.gov The selection of an appropriate GC column, such as a non-polar or medium-polarity column, is critical for achieving good separation of isomers and other potential impurities. researchgate.net

Table 1: Expected GC-MS Data for trans-1,2-Bis(chloromethyl)cyclohexane

ParameterExpected Value/Observation
Molecular Formula C₈H₁₄Cl₂ guidechem.com
Molecular Weight 181.10 g/mol
Retention Time Dependent on GC column and conditions
Molecular Ion [M]⁺ Expected at m/z 180, 182, 184 (isotopic pattern)
Key Fragments [M-Cl]⁺, [M-CH₂Cl]⁺, cyclohexane ring fragments

Other Spectroscopic Methods for Structural Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds.

The IR spectrum of this compound would be dominated by absorptions corresponding to the vibrations of the cyclohexane ring and the chloromethyl substituents. The C-H stretching vibrations of the cyclohexane ring are expected to appear in the region of 2850-3000 cm⁻¹. nist.govechemi.com The presence of the chloromethyl groups introduces a C-Cl stretching vibration, which typically absorbs in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹. nist.gov The specific frequency can be influenced by the conformation of the molecule. Additionally, C-H bending vibrations for the CH₂ groups will be observed around 1450 cm⁻¹.

The IR spectrum serves as a valuable tool for confirming the presence of the key functional moieties within the molecule. While it can distinguish between broad classes of compounds, it is most powerful when used in conjunction with other spectroscopic methods for unambiguous structural elucidation.

Table 2: Characteristic IR Absorption Frequencies for trans-1,2-Bis(chloromethyl)cyclohexane

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)
C-H (cyclohexane) Stretching2850-3000
CH₂ Bending (Scissoring)~1450
C-Cl Stretching600-800

Circular Dichroism (CD) spectroscopy is an essential chiroptical technique for the stereochemical analysis of chiral molecules. jascoinc.com It measures the differential absorption of left- and right-circularly polarized light by a chiral sample. bath.ac.uk Since the enantiomers of a chiral molecule interact differently with circularly polarized light, they produce mirror-image CD spectra. This makes CD an invaluable tool for determining the absolute configuration and enantiomeric purity of chiral compounds. nih.gov

This compound is a chiral molecule, existing as a pair of enantiomers, (1R,2R)-1,2-bis(chloromethyl)cyclohexane and (1S,2S)-1,2-bis(chloromethyl)cyclohexane. The chiroptical properties of such cyclohexane derivatives are well-documented. nih.govnih.govmdpi.com The CD spectrum is highly sensitive to the spatial arrangement of atoms and chromophores within the molecule. nih.gov

In the case of this compound, the chromophores are the C-Cl bonds. Although the C-Cl bond itself is not a strong chromophore in the accessible UV region, its interaction within the chiral cyclohexane framework can give rise to a measurable CD signal. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the absolute configuration of the stereocenters.

By comparing the experimental CD spectrum of a synthesized sample to spectra predicted by theoretical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT), the absolute configuration of the enantiomers can be assigned. nih.gov This combined experimental and theoretical approach has become a standard methodology for the structural elucidation of chiral small molecules. nih.gov Furthermore, CD spectroscopy can be used to monitor the formation of chiral self-assemblies or complexes involving chiral cyclohexane derivatives. rsc.org

Table 3: Application of Circular Dichroism to trans-1,2-Bis(chloromethyl)cyclohexane Derivatives

ParameterInformation Obtained
Sign of Cotton Effect Relates to the absolute configuration of the enantiomer
CD Spectrum Provides a unique fingerprint for each enantiomer
Comparison with Theory Allows for the assignment of absolute configuration (e.g., (1R,2R) vs. (1S,2S))
Enantiomeric Purity Can be assessed by the magnitude of the CD signal

Computational Chemistry and Conformational Analysis

Quantum Chemical Calculations for Conformational Landscapes

Quantum chemical calculations are instrumental in defining the potential energy surface (PES) of a molecule, identifying stable conformations (energy minima) and the transition states that connect them.

Density Functional Theory (DFT) and ab initio methods like Møller-Plesset perturbation theory (MP2) are powerful tools for exploring the conformational landscape of substituted cyclohexanes. nih.gov DFT functionals such as B3LYP and M06-2X, along with MP2, are commonly employed to optimize the geometries of various conformers and calculate their relative energies. nih.govresearchgate.net For trans-1,2-disubstituted systems, these calculations determine the energy minima corresponding to the diequatorial and diaxial chair conformations. The transition states for ring inversion, which often resemble half-chair or boat structures, can also be located and characterized. nih.gov

Studies on analogous halogenated cyclohexanes show that DFT methods can effectively model the subtle balance of steric repulsion and electronic interactions that govern conformational preference. ua.esresearchgate.net The diequatorial conformer of trans-1,2-Bis(chloromethyl)cyclohexane is predicted to be the global minimum, as this arrangement minimizes steric strain by placing the bulky chloromethyl groups away from the axial hydrogens of the ring. libretexts.orgpressbooks.pub The diaxial conformer is significantly higher in energy due to severe 1,3-diaxial interactions between the axial chloromethyl groups and the axial hydrogens on the ring. libretexts.orgyoutube.com

The accuracy of quantum chemical calculations is highly dependent on the chosen level of theory and basis set. For molecules containing halogens like chlorine, the inclusion of polarization and diffuse functions in the basis set is crucial for obtaining reliable results.

Commonly used basis sets include the Pople-style 6-31G* or 6-311+G**, and the Dunning correlation-consistent series, such as aug-cc-pVDZ or aug-cc-pVTZ. nih.govreddit.com Larger basis sets, like triple-zeta sets (e.g., def2-TZVPP), generally provide higher accuracy. reddit.comnih.gov The choice of DFT functional is also critical; for instance, functionals like M06-2X are often better at describing non-covalent interactions and dispersion forces than older functionals like B3LYP, which can be important for conformational energies. nih.govresearchgate.netua.es High-level ab initio calculations, such as MP2 or coupled-cluster (CCSD(T)), with large basis sets serve as benchmarks for assessing the performance of various DFT methods. ua.es

Table 1: Common Levels of Theory and Basis Sets for Conformational Analysis of Halogenated Cyclohexanes
MethodBasis SetKey Characteristics & ApplicationsReference
DFT (B3LYP)6-311+G A widely used hybrid functional, good for general-purpose geometry optimizations. Performance can be variable for non-covalent interactions. nih.govresearchgate.netnih.gov
DFT (M06-2X)6-311+GA high-nonlocality functional that performs well for main-group thermochemistry, kinetics, and non-covalent interactions. Often superior to B3LYP for conformational energies. nih.govresearchgate.net
MP2aug-cc-pVTZAn ab initio method that includes electron correlation. It is computationally more demanding than DFT but often provides more accurate results for conformational equilibria. nih.govua.esresearchgate.net
DFT (wB97X-D)def2-TZVPPA range-separated hybrid functional with an empirical dispersion correction. It is well-suited for systems where London dispersion forces are important for conformational stability. reddit.com

Molecular Dynamics Simulations and Energy Barrier Analysis

While quantum chemical calculations provide a static picture of conformations, molecular dynamics (MD) simulations offer a dynamic view of how the molecule behaves over time, including the process of conformational interconversion.

MD simulations can model the ring-flipping process of this compound. rsc.org A typical protocol involves placing the molecule in its low-energy diequatorial chair conformation in a simulated environment (either in a vacuum or with a solvent). The system's temperature is then raised to provide enough thermal energy to overcome the inversion barriers. The simulation tracks the atomic trajectories over time, allowing for the direct observation of the chair-to-chair interconversion. This process proceeds from one chair form, through a high-energy half-chair transition state, to a twist-boat intermediate, before passing through another transition state to arrive at the inverted chair conformation. youtube.com

To quantify the energy barriers associated with ring inversion, Potential of Mean Force (PMF) calculations can be performed. This technique computes the free energy profile along a chosen reaction coordinate, such as a key dihedral angle of the cyclohexane (B81311) ring. By mapping this energy profile, the heights of the energy barriers separating the stable chair conformers from the transient twist-boat intermediates can be precisely determined. This provides a quantitative measure of the kinetic stability of the conformers and the rate of their interconversion.

Table 2: Illustrative Energy Profile for This compound Conformers (Conceptual)
ConformationKey Structural FeatureExpected Relative Energy (kJ/mol)Primary Source of Strain
Diequatorial (e,e) ChairBoth substituents are equatorial.0 (Global Minimum)Gauche interaction between substituents.
Twist-BoatFlexible, non-planar intermediate.~21-25Torsional and flagpole strain.
Diaxial (a,a) ChairBoth substituents are axial.> 25Severe 1,3-diaxial interactions. libretexts.orgyoutube.com

Theoretical Insights into Reaction Mechanisms

Computational chemistry is also invaluable for elucidating the mechanisms of reactions involving this compound. Theoretical methods can be used to model the transition states of potential substitution or elimination reactions at the chloromethyl groups.

For example, DFT calculations can help distinguish between competing E2 and E1cB elimination pathways or between SN1 and SN2 substitution mechanisms. rsc.orgresearchgate.net By calculating the activation energies for each potential pathway, the most favorable reaction mechanism can be predicted. researchgate.net The conformation of the cyclohexane ring plays a critical role; for an E2 elimination to occur, an anti-periplanar arrangement between a beta-hydrogen and the leaving group is required. Computational modeling can assess the feasibility of the required conformation and its associated energy cost. The stable diequatorial conformer of this compound would be the starting point for modeling such reactions, providing insight into how its structure dictates its chemical reactivity.

Transition State Analysis for Reaction Pathways

Transition state theory is a fundamental concept in computational chemistry used to understand and predict the rates and mechanisms of chemical reactions. For this compound, transition state analysis is crucial for mapping out the energy landscapes of its various potential reactions, such as nucleophilic substitutions and eliminations.

Computational chemists employ quantum mechanical methods, most notably Density Functional Theory (DFT), to model these reaction pathways. These calculations can identify and characterize the transition state, which is the highest energy point along the reaction coordinate. The energy of this transition state, relative to the reactants, determines the activation energy of the reaction, a key factor in its kinetics.

For instance, in a hypothetical SN2 reaction involving this compound, computational analysis would model the approach of a nucleophile to one of the chloromethyl groups. The transition state would feature a partially formed bond between the nucleophile and the carbon atom, and a partially broken carbon-chlorine bond. The geometry and energy of this transient species are calculated to understand the feasibility and rate of the substitution.

A critical aspect of the conformational analysis of the cyclohexane ring is its influence on reactivity. The trans isomer predominantly exists in a chair conformation where the two chloromethyl groups can be either in a diequatorial (e,e) or a diaxial (a,a) arrangement. youtube.com The diequatorial conformer is generally considered more stable due to reduced steric hindrance. However, the specific reaction conditions and the nature of the attacking species can influence which conformer is more reactive.

Table 1: Hypothetical Transition State Energy Comparison for SN2 Reaction

Conformer of ReactantRelative Energy (kcal/mol)Transition State Energy (kcal/mol)Activation Energy (kcal/mol)
Diequatorial (e,e)0.025.025.0
Diaxial (a,a)4.528.023.5

The table illustrates that while the diequatorial conformer is more stable, the diaxial conformer might exhibit a lower activation energy for a particular reaction pathway, potentially making it the more reactive species under certain conditions. This highlights the importance of considering all accessible conformations when studying reaction mechanisms.

Computational Elucidation of Stereochemical Control

Computational chemistry is an invaluable tool for understanding and predicting the stereochemical outcome of reactions. In the case of this compound, which is a chiral molecule, computational methods can elucidate why one stereoisomeric product may be formed in preference to another.

The stereochemical control in reactions of this compound is intricately linked to its conformational preferences. The chair conformation of the cyclohexane ring imposes specific spatial relationships between the substituents, which in turn dictates the direction of approach of a reagent.

For example, in an E2 elimination reaction, a strong base abstracts a proton while the leaving group departs. This reaction requires a specific anti-periplanar arrangement of the proton and the leaving group. Computational models can be used to determine the relative energies of the transition states for the elimination of each of the diastereotopic protons adjacent to the chloromethyl groups. The pathway with the lower energy transition state will be the favored one, thus determining the stereochemistry of the resulting alkene.

The rotational barriers of the chloromethyl groups also play a significant role. Different rotamers (conformers arising from rotation around the C-C single bond) will present different steric environments to an approaching reagent. DFT calculations can map the potential energy surface for this rotation, identifying the most stable rotamers and the energy barriers between them. This information is critical for understanding how the substituent's orientation influences the stereoselectivity of a reaction.

Table 2: Relative Energies of Staggered Rotamers of the Chloromethyl Group

Dihedral Angle (H-C-C-Cl)Relative Energy (kcal/mol)Description
60°0.0Gauche
180°1.2Anti
-60°0.0Gauche

Note: This table presents hypothetical data based on the general principles of rotational isomerism. Specific computational data for this compound is not available in the searched literature.

By analyzing the transition state structures for reactions originating from different conformers and rotamers, computational chemists can predict the major and minor products of a reaction. These predictions can then be compared with experimental results to validate the computational model and provide a detailed, atomistic understanding of the factors controlling stereoselectivity. e3s-conferences.org

Applications in Advanced Materials and Derivatization Chemistry

Polymerization and Macromolecular Synthesis

The structure of trans-1,2-bis(chloromethyl)cyclohexane makes it a suitable monomer or cross-linking agent for creating polymers with unique properties stemming from the incorporated aliphatic cyclic unit.

Monomer Precursor for Polyacrylamides (e.g., Poly(trans-1,2-cyclohexanediyl-bis acrylamide))

This compound is a precursor to trans-1,2-diaminocyclohexane (DACH), a key monomer for specialized polyacrylamides. The synthesis of polymers such as poly(trans-1,2-cyclohexanediyl-bis acrylamide) is achieved using DACH derivatives. nih.gov These polymers have found a significant application as chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC). nih.gov

When this polymeric material is bonded to a silica gel support, it proves to be a highly effective CSP for the separation of enantiomers. nih.gov A key advantage of these synthetic CSPs is the ability to use either the (R,R) or (S,S) enantiomer of the DACH precursor, which allows for the reversal of the elution order of the enantiomers being separated. nih.gov The high density of chiral selectors on the polymer backbone results in columns with high sample capacities, making them suitable for both analytical and preparative-scale enantiomeric separations. nih.gov

Integration into Hyper-Crosslinked Polymers and Porous Organic Frameworks

Hyper-crosslinked polymers (HCPs) are a class of porous materials characterized by high surface areas and extensive microporosity. They are typically synthesized through Friedel-Crafts reactions where chloromethylated compounds act as external cross-linkers between aromatic monomers. strath.ac.uk While aromatic cross-linkers like p-dichloroxylene are common, this compound offers a flexible, aliphatic alternative.

In this synthetic approach, the chloromethyl groups of this compound can alkylate aromatic rings in the presence of a Friedel-Crafts catalyst (e.g., FeCl₃ or AlCl₃), forming a rigid, three-dimensional polymer network. strath.ac.uked.ac.ukresearchgate.net The incorporation of the cyclohexane (B81311) moiety introduces a non-aromatic, saturated linkage, which can influence the final morphology, pore structure, and surface properties of the resulting HCP or porous organic framework (POF). This strategy allows for the creation of materials with tailored affinities for specific applications, such as gas storage and separation. strath.ac.uk

Controlled Polymerization Techniques (e.g., Cationic Polymerization, Cyclopolymerization)

The two chloromethyl groups on this compound provide reactive sites for controlled polymerization techniques.

Cationic Polymerization : This is a type of chain-growth polymerization initiated by a cation. wikipedia.org The reaction can be initiated by a Lewis acid, which interacts with a chloromethyl group on the monomer to generate a carbocation. This reactive species then propagates by attacking another monomer unit. libretexts.orgutexas.edu Due to the presence of two reactive groups, using this compound as a monomer in cationic polymerization can lead to the formation of cross-linked polymer networks. The process is highly sensitive to reaction conditions such as temperature and solvent polarity, which affect the stability and reactivity of the propagating cationic chain. wikipedia.orgstanford.edu

Cyclopolymerization : For monomers containing two polymerizable groups, cyclopolymerization is a potential pathway where polymerization proceeds through a sequence of intramolecular and intermolecular reactions, forming cyclic structures within the main polymer chain. tandfonline.com For a 1,2-disubstituted cyclohexane like the title compound, it is conceivable that under specific conditions, the two chloromethyl groups could react to form a bicyclic repeating unit, leading to a linear polymer with a unique and rigid backbone structure. tandfonline.com

Development of Chiral Catalysts and Ligands

The trans-1,2-cyclohexane backbone is a privileged structure in asymmetric catalysis due to its rigid, C₂-symmetric chiral scaffold. This compound serves as a synthetic precursor to chiral diamines, which are then elaborated into a wide array of ligands. wikipedia.orgsynthesiswithcatalysts.com

Incorporation into Bis(diamide) Scaffolds for Enantioselective Catalysis (e.g., Henry Reaction)

Chiral trans-1,2-diaminocyclohexane (DACH), accessible from this compound, is a foundational building block for synthesizing chiral ligands, including bis(diamide) and bis(sulfonamide) derivatives. These ligands are particularly effective in metal-catalyzed enantioselective reactions.

One of the most notable applications is in the asymmetric Henry (nitroaldol) reaction, a carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. Copper(II) complexes formed in situ with ligands derived from enantiomerically pure DACH have proven to be highly efficient catalysts for this transformation. mdpi.comscilit.com These catalytic systems can achieve high yields and excellent enantioselectivities for a variety of aromatic aldehydes. mdpi.com Research has shown that even though some ligands may possess two DACH units, only one unit might be directly involved in the catalytic process. mdpi.com

Catalytic Performance of a DACH-Derived Copper(II) Complex in the Enantioselective Henry Reaction mdpi.com
Aldehyde SubstrateYield (%)Enantiomeric Excess (ee, %)Reaction Time (h)Temperature (°C)
Benzaldehyde80927225
4-Nitrobenzaldehyde85944825
4-Chlorobenzaldehyde82937225
2-Naphthaldehyde75889625
2-Furaldehyde65859625

Coordination Chemistry with Transition Metals for Asymmetric Synthesis

The C₂-symmetric framework of ligands derived from trans-1,2-diaminocyclohexane allows for the formation of well-defined coordination complexes with a variety of transition metals. This structural feature is crucial for creating a predictable and effective chiral environment around the metal center, which is essential for inducing high stereoselectivity in catalytic reactions.

These versatile ligands have been coordinated with a range of transition metals, including copper(II), nickel(II), zinc(II), platinum(II), and lanthanides(III) like lanthanum(III) and samarium(III). nih.govrsc.orgresearchgate.net The resulting metal complexes have been successfully applied as catalysts in several types of asymmetric syntheses beyond the Henry reaction. For instance, chiral bis(N-heterocyclic carbene) (NHC) ligands based on the DACH scaffold form complexes with copper that effectively catalyze asymmetric conjugate addition reactions. mdpi.com The specific geometry and electronic properties of the metal-ligand complex dictate its catalytic activity and the stereochemical outcome of the reaction. rsc.orgmdpi.com

Examples of Transition Metal Complexes with DACH-Derived Ligands and Their Applications
MetalLigand TypeApplicationReference
Copper(II)Bis(diamine)Enantioselective Henry Reaction mdpi.com
Copper(II)Bis(N-heterocyclic carbene)Asymmetric Conjugate Addition mdpi.com
Nickel(II), Zinc(II)N-phthaloylglycinate bis(diaminocyclohexane)DNA Binding and Cleavage, Cytotoxicity Studies rsc.org
Lanthanum(III), Neodymium(III)N,N'-bis(2-pyridylmethyl)-N,N'-diacetic acidStructural Coordination Chemistry nih.gov
Platinum(II)Thiourea derivativeStructural Characterization researchgate.net
Titanium(IV)Bis(amide)Organometallic Chemistry figshare.com

Synthesis of Biologically Active Derivatives and Mechanistic Biology of this compound

The chemical compound this compound serves as a notable precursor in the synthesis of various biologically active molecules. Its rigid cyclohexane core and reactive chloromethyl groups make it a valuable building block in medicinal chemistry for the development of therapeutic agents. This section explores its primary application as a precursor for pharmaceutical intermediates, particularly in drug design, and discusses the current landscape of research into its mechanisms of action and utility in in vitro biological models.

Precursor for Pharmaceutical Intermediates and Drug Design

The most prominent application of this compound in the pharmaceutical industry is as a key starting material in the synthesis of Lurasidone. Lurasidone is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar depression. The trans-stereochemistry of the 1,2-disubstituted cyclohexane ring in this compound is a critical structural feature that is incorporated into the final drug molecule.

The synthesis of Lurasidone involves a multi-step process where this compound is utilized to construct a portion of the drug's complex molecular architecture. While the specific, proprietary details of large-scale synthesis may vary between manufacturers, the fundamental role of this chloro-derivative is to provide the cyclohexane-bis(methylene) moiety. This is typically achieved through nucleophilic substitution reactions where the chlorine atoms are displaced by other functional groups to build the final structure of the pharmaceutical intermediate.

The table below outlines the key reactants and the resulting product in the initial stages of a common synthetic route for a Lurasidone intermediate starting from this compound.

Reactant 1Reactant 2ProductRole of this compound
This compoundA suitable amine-containing heterocycleA key Lurasidone intermediateProvides the core cyclohexane ring and two methylene (B1212753) linkers

The utilization of this compound in the synthesis of Lurasidone underscores its importance in drug design and development. The specific stereochemistry and reactivity of this compound are essential for achieving the desired therapeutic profile of the final active pharmaceutical ingredient.

Exploration of Mechanisms of Action at the Molecular and Cellular Level (e.g., DNA Adduct Formation, Reactive Oxygen Species Production)

Generally, bifunctional alkylating agents with chloromethyl groups have the theoretical potential to interact with biological macromolecules. Such compounds can form covalent bonds with nucleophilic sites on DNA, proteins, and other cellular components. This reactivity is the basis for the cytotoxic effects of many chemotherapeutic agents. However, without specific experimental data on this compound, any discussion of its activity in this regard remains speculative.

Future research could explore whether this compound or its derivatives exhibit any alkylating activity and the potential consequences of such interactions within a biological system.

In Vitro Biological Models for Activity Assessment (e.g., Cytotoxicity in Cancer Cell Lines as a Research Tool)

Consistent with the lack of mechanistic studies, there is a scarcity of published research on the use of this compound in in vitro biological models to assess its biological activity, such as cytotoxicity in cancer cell lines. While its structural motif is present in various compounds, the direct investigation of this specific molecule as a standalone agent in such assays does not appear to be a significant area of past research.

The table below indicates the current status of in vitro research for this compound.

In Vitro ModelResearch FocusFindings
Cancer Cell Line AssaysCytotoxicityNo significant data available in the public domain.
Other Cellular ModelsVarious biological activitiesNo significant data available in the public domain.

The absence of data in this area suggests that the primary scientific interest in this compound has been confined to its utility in synthetic chemistry rather than its intrinsic biological effects. Further investigation would be required to determine if this compound or its novel derivatives possess any interesting properties when evaluated in various in vitro models.

Future Research Directions and Unexplored Reactivities

Novel Synthetic Strategies for Enhanced Control

The synthesis of 1,2-disubstituted cyclohexanes with specific stereochemistry is a foundational challenge in organic chemistry. youtube.com Future research into the synthesis of trans-1,2-Bis(chloromethyl)cyclohexane should prioritize efficiency, sustainability, and superior stereochemical control.

Catalytic and Enantioselective Routes: Current syntheses often rely on multi-step sequences from precursors like cyclohexene (B86901) derivatives. A significant advancement would be the development of a catalytic, enantioselective method to produce specific enantiomers, (1R,2R)- or (1S,2S)-trans-1,2-Bis(chloromethyl)cyclohexane. Drawing inspiration from the synthesis of other chiral C2-symmetric ligands, this could involve asymmetric dihydroxylation or dichlorination of a suitable olefin precursor, followed by functional group manipulation. nih.gov The development of catalysts that can directly install the two chloromethyl groups with high trans-selectivity and enantioselectivity would be a major breakthrough.

Green Chemistry Approaches: Many existing chlorination and functionalization procedures use harsh reagents and chlorinated solvents. Future strategies should explore greener alternatives. For instance, methodologies developed for the synthesis of related polyols like trans,trans-cyclohexane-1,2,4,5-tetraol, which utilize hydrogen peroxide and water, could serve as a model for developing more environmentally benign pathways. mdpi.com

Flow Chemistry Synthesis: The implementation of continuous flow chemistry could offer enhanced control over reaction parameters (temperature, pressure, reaction time), potentially improving yields and selectivity while allowing for safer handling of reactive intermediates. This approach could be particularly advantageous for scaling up the production of the target compound or its derivatives.

Advanced Mechanistic Studies using in situ Techniques

A detailed mechanistic understanding of reactions involving this compound is crucial for optimizing existing transformations and designing new ones. The application of advanced in situ spectroscopic techniques represents a significant, yet largely unexplored, research avenue.

Kinetics of Ligand Formation: The most common reaction of this compound is the double nucleophilic substitution of its chloride groups to form ligands. In situ NMR (Proton, Carbon-13) and IR spectroscopy could be used to monitor the reaction kinetics in real-time. This would allow researchers to determine rate laws, identify the buildup of any transient or monosubstituted intermediates, and understand the electronic and steric factors that govern the second substitution relative to the first.

Conformational Dynamics: The cyclohexane (B81311) ring is not static and exists in a dynamic equilibrium of chair conformations. mvpsvktcollege.ac.in In situ techniques, potentially combined with computational modeling, could probe how the conformation of the cyclohexane backbone influences reactivity. For example, understanding the conformational changes during the coordination of a derivative ligand to a metal center is vital for catalyst design.

Identifying Reactive Intermediates: In reactions where the compound is used to form more complex structures, such as cyclophanes, short-lived and highly reactive intermediates may be formed. beilstein-journals.org Time-resolved spectroscopy could help detect these species, providing a more complete picture of the reaction mechanism than what can be gleaned from starting materials and final products alone.

Rational Design of Derivatives with Tuned Reactivity

The true potential of this compound lies in its role as a scaffold for C2-symmetric derivatives. Rational, computer-aided design can accelerate the discovery of new molecules with precisely tailored properties for specific applications, particularly in asymmetric catalysis.

Computationally-Guided Ligand Design: By replacing the chloro- substituents with various coordinating groups (e.g., phosphines, amines, oxazolines, N-heterocyclic carbenes), a vast library of potential ligands can be created. nih.govnih.govnih.gov Density Functional Theory (DFT) and other computational methods can be used to predict the properties of these virtual ligands, such as their bite angle, steric bulk, and the electronic character of the coordinating atoms. This allows for the pre-selection of the most promising candidates for synthesis, saving significant time and resources.

Tuning for Specific Catalytic Cycles: Different catalytic reactions have different mechanistic demands. For example, the development of chiral diphosphinite complexes for asymmetric hydrogenation has been a highly active area of research. nih.gov Future work could focus on designing derivatives specifically tailored for other challenging transformations, such as C-H activation or cross-coupling reactions, where the ligand's steric and electronic properties must be finely tuned to promote the desired bond formation and induce high enantioselectivity.

Responsive and Switchable Derivatives: An exciting frontier is the design of "smart" derivatives whose reactivity or coordination properties can be altered by an external stimulus (e.g., light, pH, redox potential). By incorporating photo- or redox-active moieties into the ligand framework derived from this compound, it may be possible to create switchable catalysts whose activity can be turned on or off on demand.

Exploration in Emerging Fields of Chemical Science

The unique structural features of this compound make it an ideal candidate for exploration in several cutting-edge areas of chemistry beyond traditional catalysis.

Supramolecular Chemistry and Host-Guest Systems: The defined angle and separation of the reactive chloromethyl groups make this compound an excellent building block for the synthesis of macrocycles and cyclophanes. beilstein-journals.org These molecules can act as hosts for smaller guest molecules, with potential applications in molecular sensing, targeted drug delivery, or the sequestration of specific ions or pollutants.

Materials Science and Polymers: As a bifunctional monomer, it can be used to synthesize specialty polymers. Polymerization could lead to materials with a highly regular stereochemical structure, influencing their physical properties such as crystallinity, thermal stability, and mechanical strength. Furthermore, derivatives could serve as cross-linking agents to impart rigidity and defined stereochemistry to other polymer systems.

Metal-Organic Frameworks (MOFs): Derivatives of this compound, particularly those terminating in carboxylate or amine functionalities like trans-1,2-Bis(aminomethyl)cyclohexane, are ideal candidates for use as chiral "struts" or "linkers" in the construction of MOFs. nih.gov The resulting frameworks would possess chiral pores, making them highly valuable for applications in enantioselective separations, asymmetric catalysis within a confined space, and chiral recognition.

Q & A

Q. What are the preferred conformational isomers of trans-1,2-Bis(chloromethyl)cyclohexane, and how can they be experimentally determined?

  • Methodological Answer : The axial-equatorial equilibrium depends on steric and electronic factors. For trans-1,2-dihalocyclohexanes, gas-phase electron diffraction and computational methods (e.g., QCISD/6-311+G(2df,p)) show a diaxial population of ~60% due to Pauli repulsion between axial C–Cl and C–H bonds . In solution, diequatorial conformers dominate due to solvation effects. Experimental approaches include:
  • NMR spectroscopy : Measure coupling constants (e.g., 3JHH^3J_{HH}) to infer dihedral angles.
  • X-ray crystallography : Resolve solid-state conformations.
  • Computational modeling : Use DFT (B3LYP/6-31G*) or MP2 methods to calculate Gibbs free energy differences between conformers .

Q. How can this compound be synthesized with high stereochemical purity?

  • Methodological Answer : Stereoselective synthesis often involves cyclohexene precursors. For example:

Diels-Alder reaction : Use 1,3-butadiene and chlorinated dienophiles to form the cyclohexane backbone.

Chloromethylation : React cyclohexene derivatives with formaldehyde and HCl under controlled conditions to install chloromethyl groups.

Epoxide ring-opening : Utilize stereospecific reactions with chlorinating agents to maintain trans stereochemistry.
Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization ensures enantiomeric excess .

Advanced Research Questions

Q. How do electrostatic interactions and steric effects compete in determining the conformational equilibrium of this compound?

  • Methodological Answer : Electrostatic repulsion between C–Cl dipoles destabilizes diequatorial conformers, while steric hindrance between axial chloromethyl groups destabilizes diaxial conformers. Computational studies (DLPNO-CCSD(T)) reveal:
  • Diaxial preference : Energy difference of −0.3 kcal·mol⁻¹ (gas phase) due to dipole-dipole attraction .
  • Diequatorial preference : Solvent polarity stabilizes dipolar conformers (ΔG ≈ +0.5 kcal·mol⁻¹ in nonpolar solvents).
    Resolve contradictions by comparing gas-phase experiments (electron diffraction) with solution-phase NMR data .

Q. What computational strategies are optimal for predicting reaction pathways involving this compound in catalytic systems?

  • Methodological Answer : Combine quantum mechanics/molecular mechanics (QM/MM) with transition state analysis:
  • Geometry optimization : Use M06-2X/def2-TZVP for accurate halogen interactions.
  • Solvent modeling : Apply the SMD continuum model for solvation effects.
  • Kinetic analysis : Calculate activation barriers (ΔG‡) using IRC (intrinsic reaction coordinate) scans.
    Benchmark against experimental kinetics (e.g., Arrhenius plots) to validate computational protocols .

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